Licochalcone C
CAS No.: 144506-14-9
Cat. No.: VC0533103
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144506-14-9 |
---|---|
Molecular Formula | C21H22O4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+ |
Standard InChI Key | WBDNTJSRHDSPSR-KPKJPENVSA-N |
Isomeric SMILES | CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C |
SMILES | O=C(C1=CC=C(O)C=C1)/C=C/C2=CC=C(O)C(C/C=C(C)\C)=C2OC |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Licochalcone C (IUPAC name: (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one) belongs to the chalcone class of flavonoids, distinguished by its prenyl substituent and methoxy group (Fig. 1). The molecule’s planar structure facilitates interactions with biological targets, while its phenolic groups contribute to antioxidant capacity . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular formula | C<sub>21</sub>H<sub>22</sub>O<sub>4</sub> |
Molecular weight | 338.4 g/mol |
Solubility | Soluble in DMSO |
Melting point | Not reported |
LogP (lipophilicity) | Estimated 3.2 |
The presence of conjugated double bonds in the α,β-unsaturated ketone moiety enables Michael addition reactions with cellular thiols, a proposed mechanism for its biological activity .
Synthesis and Scalable Production
Regioselective Prenylation Strategies
The total synthesis of Licochalcone C has been achieved through directed ortho-metalation (DOM) of bis-O-MOM-protected resorcinol, enabling regioselective C-prenylation at the 3-position (Fig. 2A) . This method circumvents the low natural abundance of the compound, achieving yields up to 30 g scale with 65% efficiency . Key steps include:
-
Protection of resorcinol with methoxymethyl (MOM) groups
-
Lithium diisopropylamide (LDA)-mediated metalation at -78°C
-
Quenching with prenyl bromide for C-C bond formation
-
Sequential deprotection and aldol condensation with p-hydroxyacetophenone
Alternative routes employ Claisen-Schmidt condensation between 3-prenyl-4-hydroxy-2-methoxybenzaldehyde and 4-hydroxyphenylacetone, though yields remain lower (20%) .
Analytical Characterization
Nuclear magnetic resonance (NMR) data confirm structural integrity:
-
<sup>1</sup>H NMR (600 MHz, acetone-d<sub>6</sub>): δ 8.04 (d, J = 8.7 Hz, H-2′/6′), 7.99 (d, J = 15.6 Hz, H-β), 5.28 (m, H-2″)
-
<sup>13</sup>C NMR: 191.2 ppm (ketone C=O), 164.3 ppm (aryl C-O)
Mass spectrometry (ESI-IT) shows a molecular ion peak at m/z 339.1 [M+H]<sup>+</sup>, consistent with the molecular formula .
Anticancer Activities and Mechanisms
Cytotoxicity Across Cancer Cell Lines
Licochalcone C demonstrates broad-spectrum anticancer activity, with IC<sub>50</sub> values spanning 19–50.8 µM (Table 1) . Notably, it retains potency against oxaliplatin-resistant colorectal cancer (HCT116-OxR, IC<sub>50</sub> = 28 µM), suggesting utility in drug-resistant malignancies .
Table 1: Anticancer activity of Licochalcone C
Cell Line | Origin | IC<sub>50</sub> (µM) | Reference |
---|---|---|---|
HCT116 | Colorectal | 25.6 | |
KYSE 410 | Esophageal | 19.0 | |
MCF7 | Breast | 47.0 | |
A549 | Lung | 45.0 |
EGFR/AKT Inhibition
Licochalcone C binds the ATP pocket of EGFR (K<sub>d</sub> = 0.8 µM) and AKT (K<sub>d</sub> = 1.2 µM), inhibiting phosphorylation by >70% at 25 µM . Molecular docking reveals hydrogen bonds with EGFR’s Met793 and AKT’s Glu234, stabilizing the inactive kinase conformations .
Cell Cycle Arrest
Treatment induces G<sub>1</sub> phase arrest via:
This is accompanied by RB hypophosphorylation and E2F1 sequestration, blocking S-phase entry .
Mitochondrial Apoptosis
Licochalcone C disrupts mitochondrial membrane potential (ΔΨ<sub>m</sub>) by 58% at 30 µM, triggering cytochrome c release (4.2-fold increase) and caspase-3/7 activation . Bax/Bcl-2 ratios increase 3.5-fold, favoring apoptosome formation.
Antibacterial Effects and Mode of Action
Gram-Positive Bactericidal Activity
Against Staphylococcus aureus, Licochalcone C exhibits MIC<sub>50</sub> = 6.25 µg/mL, comparable to nisin (MIC<sub>50</sub> = 5.0 µg/mL) . Time-kill assays show 99.9% reduction in CFU/mL within 4 h at 2× MIC .
Membrane Disruption Mechanisms
Fluorescence microscopy using SYTO9/PI stains confirms membrane permeabilization, with 78% of cells showing PI uptake post-treatment . This correlates with:
Antioxidant and Anti-Inflammatory Properties
Radical Scavenging Capacity
In THP-1 macrophages, Licochalcone C (50 µM) reduces LPS/IFN-γ-induced ROS by 62% via:
-
Superoxide dismutase (SOD) upregulation (1.8-fold)
-
Catalase (CAT) activation (2.3-fold)
NF-κB Pathway Modulation
The compound inhibits IκBα phosphorylation (IC<sub>50</sub> = 18 µM), preventing nuclear translocation of NF-κB p65 and subsequent iNOS expression . This reduces nitric oxide production by 74% in inflamed macrophages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume